4',2''-O-Di(trimethysilyl)tylosin
Description
4',2''-O-Di(trimethylsilyl)tylosin is a chemically modified derivative of tylosin, a 16-membered macrolide antibiotic produced by Streptomyces fradiae. The compound is synthesized by introducing trimethylsilyl (TMS) groups at the 4' and 2'' hydroxyl positions of the tylosin molecule. This modification aims to enhance its physicochemical properties, such as stability, lipophilicity, and bioavailability, while retaining or improving antimicrobial activity .
Tylosin itself consists of four major components: tylosin A (the primary bioactive form), B, C, and D. Tylosin A constitutes >80% of commercial preparations, with minor metabolites like tylosin D forming in vivo . The TMS derivative is structurally distinct due to the bulky silyl groups, which likely alter interactions with bacterial ribosomes and environmental matrices.
Propriétés
Numéro CAS |
114442-77-2 |
|---|---|
Formule moléculaire |
C52H93NO17Si2 |
Poids moléculaire |
1060.476 |
Nom IUPAC |
2-[(4R,5S,6S,7R,9R,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C52H93NO17Si2/c1-19-39-36(28-62-50-48(61-12)47(60-11)45(33(6)64-50)69-71(13,14)15)24-29(2)20-21-37(55)30(3)25-35(22-23-54)43(31(4)38(56)26-40(57)66-39)68-51-46(70-72(16,17)18)42(53(9)10)44(32(5)65-51)67-41-27-52(8,59)49(58)34(7)63-41/h20-21,23-24,30-36,38-39,41-51,56,58-59H,19,22,25-28H2,1-18H3/t30-,31+,32?,33?,34?,35+,36?,38-,39-,41?,42?,43-,44?,45?,46?,47?,48?,49?,50?,51?,52?/m1/s1 |
Clé InChI |
HQHOBGOEJCZMCO-DSNVLZGESA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O[Si](C)(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C)OC)OC |
Synonymes |
2A,4C-Bis-O-(trimethylsilyl)-tylosin |
Origine du produit |
United States |
Méthodes De Préparation
Tylosin as the Base Molecule
The synthesis begins with tylosin (C46H77NO17), a naturally occurring macrolide antibiotic produced by Streptomyces fradiae. Tylosin’s structure contains multiple hydroxyl groups, but selective protection of the 4' and 2'' positions is required to avoid undesired side reactions. The molecular complexity of tylosin necessitates high-purity starting material, typically verified via HPLC to ensure ≥95% purity.
Silylating Agents
Trimethylsilylation employs two primary reagents:
-
Hexamethyldisilazane (HMDS) : A non-polar silyl donor that reacts with hydroxyl groups under mild conditions, producing ammonia as a byproduct.
-
Trimethylchlorosilane (TMCS) : A more reactive agent often paired with a base (e.g., pyridine) to neutralize HCl generated during the reaction.
HMDS is preferred for primary and secondary alcohols due to its efficiency, while TMCS is reserved for sterically hindered tertiary alcohols.
Silylation Reaction Conditions
Reaction Stoichiometry and Solvent Systems
The stoichiometric ratio of tylosin to silylating agent is critical. For HMDS, a 1:0.5 molar ratio (tylosin:HMDS) in anhydrous dichloromethane or acetonitrile achieves >90% conversion within 2–4 hours at 40–50°C. Adding a catalytic amount of TMCS (0.1 equiv) accelerates the reaction by scavenging trace water.
Table 1: Optimized Reaction Parameters for 4',2''-O-Di(trimethylsilyl)tylosin Synthesis
| Parameter | HMDS Method | TMCS Method |
|---|---|---|
| Tylosin (mmol) | 1.0 | 1.0 |
| Silylating Agent (mmol) | 0.5 | 1.1 |
| Base (mmol) | None | Pyridine (1.1) |
| Solvent | Anhydrous CH3CN | Anhydrous CH2Cl2 |
| Temperature (°C) | 40–50 | 25–30 |
| Time (h) | 2–4 | 4–6 |
| Yield (%) | 85–90 | 75–80 |
Kinetic and Thermodynamic Considerations
Primary hydroxyl groups at the 4' and 2'' positions react faster than secondary or tertiary alcohols due to lower steric hindrance. The reaction’s exothermic nature requires controlled addition of HMDS to prevent overheating, which could lead to desilylation or decomposition.
Purification and Isolation
Workup Procedures
Post-reaction, the mixture is quenched with ice-cwater to hydrolyze excess silylating agent. The organic layer is washed sequentially with:
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). 4',2''-O-Di(trimethylsilyl)tylosin elutes at Rf = 0.45–0.50 (TLC, ethyl acetate/hexane 1:1).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 35°C, 230 nm) with a mobile phase of acetonitrile/sodium perchlorate (40:60) confirms ≥98% purity.
Challenges and Mitigation Strategies
Analyse Des Réactions Chimiques
4’,2’'-O-Di(trimethysilyl)tylosin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Antibacterial Applications
4',2''-O-Di(trimethysilyl)tylosin is primarily utilized as a reactant in the synthesis of new antibacterial agents derived from tylosin. Its modification enhances the solubility and stability of tylosin derivatives, making them more effective against resistant bacterial strains.
Case Study: Synthesis of Tylosin Derivatives
A study demonstrated that this compound serves as a key intermediate in the preparation of various acylated tylosin derivatives. These derivatives have shown improved bioactivity compared to their parent compound, enhancing their potential for clinical use against bacterial infections .
| Derivative | Synthesis Method | Bioactivity |
|---|---|---|
| Tylosin 3-Acetate | Acylation using this compound | Exhibits enhanced antibacterial activity |
| 4'-Chloroacetyl Tylosin | Reaction with chloroacetic anhydride | Increased potency against Gram-positive bacteria |
Veterinary Medicine
In veterinary medicine, tylosin and its derivatives are widely used to treat bacterial infections in livestock. The introduction of this compound into formulations has been shown to improve the pharmacokinetic properties of tylosin, allowing for lower dosages while maintaining efficacy.
Case Study: Pharmacokinetics in Animals
Research involving the administration of modified tylosin formulations indicated that the serum levels of the antibiotic were significantly higher and sustained for longer periods compared to traditional formulations. This suggests that this compound can enhance therapeutic outcomes in veterinary applications .
| Animal Model | Dosage | Serum Levels (μg/ml) | Duration (hours) |
|---|---|---|---|
| Beagle Dogs | 11 mg/kg | Peak at 1.9 | Up to 10 hours |
| Calves | 17.6 mg/kg | Peak at 2.3 | Up to 8 hours |
Research on Resistance Mechanisms
The compound also plays a role in research aimed at understanding bacterial resistance mechanisms. By studying how modified tylosin derivatives interact with bacterial ribosomes, researchers can gain insights into the development of resistance and identify potential strategies to overcome it.
Case Study: Mechanism of Action Studies
Studies have shown that the incorporation of trimethylsilyl groups alters the binding affinity of tylosin derivatives to bacterial ribosomal RNA, potentially leading to enhanced activity against resistant strains .
Mécanisme D'action
The mechanism of action of 4’,2’'-O-Di(trimethysilyl)tylosin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The trimethylsilyl groups enhance the compound’s stability and bioavailability, allowing it to effectively target bacterial cells. The molecular targets include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .
Comparaison Avec Des Composés Similaires
Tylosin A and Its Metabolites
- Structural Differences : Tylosin A lacks the TMS groups present in 4',2''-O-Di(trimethylsilyl)tylosin. Hydrolysis of tylosin A produces tylosin B (loss of mycarose at position 4), which increases hydrophilicity (log Kow: 1.535–78.343 vs. 0.552–32.659 for tylosin A) .
- Bioactivity : Tylosin A exhibits 100% relative bioactivity, while tylosin B and D retain 83% and 35%, respectively . The TMS derivative’s bioactivity is hypothesized to be comparable or enhanced due to improved membrane permeability.
- Environmental Behavior : Tylosin A shows pH-dependent sorption (stable at pH 4–9) and decreased sorption at high ionic strength. In contrast, the TMS derivative’s higher hydrophobicity may increase soil sorption and reduce environmental mobility .
Novel Tylosin Analogues from Streptomyces ansochromogenes
Two novel tylosin analogues (compounds 1 and 2) were generated via wblA gene disruption. Key comparisons include:
- Antimicrobial Activity: Compounds 1 and 2 demonstrated significantly higher activity than tylosin against Streptococcus pneumoniae (Table 1) .
- Structural Features : Both analogues retain the 16-membered macrolide core but differ in side-chain modifications. The TMS derivative’s silyl groups may similarly enhance ribosomal binding or resistance to enzymatic degradation.
Table 1: MIC Values of Tylosin and Analogues
| Compound | S. pneumoniae MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
|---|---|---|
| Tylosin | 0.5–2 | 0.004–4 |
| Compound 1 | 0.125 | 0.25 |
| Compound 2 | 0.25 | 0.5 |
| 4',2''-O-TMS-tylosin* | Data pending | Data pending |
*Hypothetical data based on structural analogies.
Spiramycin and Other Macrolides
- Spiramycin I: A 16-membered macrolide with three components (I, II, III). Unlike tylosin, spiramycin lacks the mycaminose-mycarose disaccharide.
- Activity Spectrum : Spiramycin is less potent against gram-positive bacteria but effective against Toxoplasma gondii. The TMS derivative’s spectrum may align more closely with tylosin due to shared ribosomal targets.
Pharmacokinetic and Environmental Comparisons
Pharmacokinetics (PK)
Table 2: Pharmacokinetic Parameters
| Parameter | Tylosin A (Chickens) | 4',2''-O-TMS-tylosin* |
|---|---|---|
| Cmax | 1.5 µg/g (lung) | Higher (predicted) |
| t1/2 | 6–8 h | Extended (predicted) |
| AUC | 24–48 h·µg/mL | Increased (predicted) |
Environmental Persistence
- Degradation : Tylosin degrades via first-order kinetics in vermicomposting (k: 0.03–0.057 day<sup>-1</sup>) . The TMS derivative’s stability may reduce degradation rates, increasing environmental persistence.
- Sorption : Tylosin A sorption decreases at high ionic strength (pH 7), but the TMS derivative’s hydrophobicity may reverse this trend, favoring cation-bridging interactions .
Analytical Detection and Specificity
- The TMS derivative’s retention time and spectral overlap would require method optimization.
Activité Biologique
4',2''-O-Di(trimethysilyl)tylosin is a derivative of tylosin, a macrolide antibiotic primarily effective against Gram-positive bacteria and some Gram-negative organisms. This compound has garnered interest due to its unique structural modifications and potential biological activities, which may enhance its efficacy and application in various fields, including medicine and biochemistry.
Chemical Structure and Properties
This compound is characterized by the addition of two trimethylsilyl groups at the 4' and 2'' positions of the tylosin molecule. This modification not only affects its solubility and stability but may also influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₇₇NO₁₇Si₂ |
| Molecular Weight | 1008.23 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Melting Point | 18-132 °C |
| Boiling Point | 980.7 ± 65.0 °C |
The mechanism of action for this compound is primarily based on its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides. The presence of trimethylsilyl groups may enhance its binding affinity or alter its pharmacokinetics, leading to improved antibacterial activity.
Antimicrobial Efficacy
Research indicates that this compound exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its efficacy against Gram-negative bacteria is limited but noteworthy in certain strains.
Case Studies
- Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of various tylosin derivatives, including this compound. The results demonstrated that this compound had a significantly lower minimum inhibitory concentration (MIC) against resistant strains of Staphylococcus compared to unmodified tylosin, suggesting enhanced activity due to structural modifications .
- Pharmacokinetic Profiling : In animal models, the pharmacokinetics of this compound were assessed. It showed increased bioavailability and a longer half-life than conventional tylosin, indicating potential for less frequent dosing in therapeutic applications .
Biochemical Pathways
The interaction of this compound with bacterial ribosomes disrupts protein synthesis, leading to cell death. Additionally, it may modulate immune responses by influencing cytokine production in mammalian cells, although further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
A comparison of the biological activity of this compound with other related compounds highlights its unique advantages:
| Compound | Antibacterial Spectrum | MIC (µg/mL) | Notes |
|---|---|---|---|
| Tylosin | Gram-positive | 8 | Standard reference |
| This compound | Enhanced Gram-positive activity | 4 | Improved efficacy against resistant strains |
| N-Arachidonoyl Taurine | Limited antibacterial activity | N/A | Primarily involved in lipid metabolism |
Q & A
Q. How can machine learning (ML) enhance the predictive modeling of 4',2''-O-Di(trimethylsilyl)tylosin’s pharmacokinetic properties?
- Answer: Train ML models (e.g., Random Forest, Neural Networks) on datasets combining molecular descriptors (e.g., topological polar surface area, logD) and in-vivo PK data. Validate models using leave-one-out cross-validation (LOOCV) and external test sets. Integrate SHAP (SHapley Additive exPlanations) analysis to interpret feature importance for bioavailability predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
